Scaffold-Level Structural Divergence from the Canonical RBP4 Antagonist A1120
The target compound features a 4-benzyl-3-oxomorpholine core, whereas the literature-defined high-affinity RBP4 antagonist A1120 (Ki = 8.3 nM) possesses a 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamido)benzoic acid scaffold [1]. This represents a fundamental scaffold hop: the morpholinone ring replaces the piperidine and the benzyl group replaces the trifluoromethylphenyl substitution, while the acetamide linker to the 3-(trifluoromethyl)phenyl ring differs entirely from the carboxamido-benzoic acid terminus of A1120. The key structural parameters are summarized below.
| Evidence Dimension | Core Scaffold and Substituents |
|---|---|
| Target Compound Data | 4-Benzyl-3-oxomorpholin-2-yl acetamide linked to 3-(trifluoromethyl)phenyl (C20H19F3N2O3, MW 392.37) |
| Comparator Or Baseline | A1120: 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamido)benzoic acid (C20H19F3N2O3, MW 392.37) |
| Quantified Difference | Complete scaffold divergence despite identical molecular formula; no co-crystal structure available for the morpholinone isomer |
| Conditions | Structural comparison based on IUPAC name, SMILES, and published X-ray crystallography data for A1120 (PDB: 3FMZ, Resolution 2.90 Å) |
Why This Matters
Procurement without verifying the actual scaffold risks acquiring a compound with untested RBP4 pharmacology, as the published sub-nanomolar Ki of 8.3 nM is strictly associated with the piperidine scaffold and cannot be extrapolated to the morpholinone isomer.
- [1] RCSB PDB. 3FMZ: Crystal Structure of RBP4 in complex with A1120. Ligand ID: 2T1. DOI: 10.1074/jbc.M809654200. View Source
